molecular formula C11H12O6 B15350522 2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-3,5-dimethoxy- CAS No. 40870-53-9

2,5-Cyclohexadiene-1,4-dione, 2-((acetyloxy)methyl)-3,5-dimethoxy-

Cat. No.: B15350522
CAS No.: 40870-53-9
M. Wt: 240.21 g/mol
InChI Key: YNXJUWMWAFIYAJ-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-acetoxymethyl-p-benzoquinone is a chemical compound classified under benzoquinones. It is characterized by its molecular formula C8H8O4 and molar mass of 168.148 g/mol. This compound is known for its unique structural features, including two methoxy groups and an acetoxymethyl group attached to the benzoquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-3-acetoxymethyl-p-benzoquinone typically involves the following steps:

  • Starting Material: The synthesis begins with 2,6-dimethoxybenzoquinone as the starting material.

  • Acetylation: The benzoquinone undergoes acetylation to introduce the acetoxymethyl group. This step is usually carried out using acetic anhydride in the presence of a suitable catalyst, such as pyridine.

  • Purification: The final product is purified through recrystallization or other purification techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of 2,6-Dimethoxy-3-acetoxymethyl-p-benzoquinone may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxy-3-acetoxymethyl-p-benzoquinone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

  • Substitution: Substitution reactions can occur at the methoxy or acetoxymethyl groups, leading to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids or bases can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of benzoquinone.

  • Reduction Products: Hydroquinone derivatives.

  • Substitution Products: Derivatives with different functional groups at the methoxy or acetoxymethyl positions.

Scientific Research Applications

2,6-Dimethoxy-3-acetoxymethyl-p-benzoquinone has various applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

  • Biology: Studied for its potential biological activities, such as antioxidant properties and enzyme inhibition.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including its role in drug development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,6-Dimethoxy-3-acetoxymethyl-p-benzoquinone exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and preventing oxidative stress. It may also inhibit specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

2,6-Dimethoxy-3-acetoxymethyl-p-benzoquinone is compared with other similar compounds, such as:

  • 2,6-Dimethoxybenzoquinone: Similar structure but lacks the acetoxymethyl group.

  • Benzoquinone: Basic structure without methoxy or acetoxymethyl groups.

  • Hydroquinone: Reduced form of benzoquinone.

The uniqueness of 2,6-Dimethoxy-3-acetoxymethyl-p-benzoquinone lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

40870-53-9

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

(2,4-dimethoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl acetate

InChI

InChI=1S/C11H12O6/c1-6(12)17-5-7-8(13)4-9(15-2)10(14)11(7)16-3/h4H,5H2,1-3H3

InChI Key

YNXJUWMWAFIYAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C(=O)C(=CC1=O)OC)OC

Origin of Product

United States

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